molecular formula C15H16N2O2 B1319946 N-(4-Amino-2-methylphenyl)-3-methoxybenzamide CAS No. 926197-49-1

N-(4-Amino-2-methylphenyl)-3-methoxybenzamide

Cat. No.: B1319946
CAS No.: 926197-49-1
M. Wt: 256.3 g/mol
InChI Key: QHVNZBCRRXCUBA-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a 4-amino-2-methylphenylamine moiety.

The synthesis of such benzamides typically involves coupling substituted benzoic acids or their acid chlorides with appropriately functionalized anilines. For example, analogous compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are synthesized via reactions between 3-methylbenzoyl chloride and amino alcohols, followed by structural validation via NMR, X-ray crystallography, and elemental analysis .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-12(16)6-7-14(10)17-15(18)11-4-3-5-13(9-11)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVNZBCRRXCUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-3-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-methyl-4-nitroaniline, is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 4-amino-2-methylaniline is acylated with 3-methoxybenzoyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-methylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: 4-Nitro-2-methylphenyl-3-methoxybenzamide.

    Reduction: 4-Amino-2-methylphenyl-3-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Properties

N-(4-Amino-2-methylphenyl)-3-methoxybenzamide has been studied for its potential antibacterial and anticancer properties. Research indicates that the compound can effectively bind to specific enzymes and receptors, modulating various biochemical pathways crucial for therapeutic effects. For instance, its structural modifications can lead to significant variations in biological activity, making it a compelling candidate for drug development .

Case Study: Antiparasitic Activity

A relevant study identified compounds similar to this compound as potential treatments for Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The most potent analogs demonstrated remarkable efficacy in vitro, with some achieving an EC50 value as low as 0.001 μM. These findings suggest that derivatives of this compound could be optimized for antiparasitic drug design .

Biological Studies

Mechanism of Action

The compound's dual functionality enhances its interaction with biological targets. Studies have shown that this compound can inhibit specific enzymes critical for cellular processes. This inhibition can lead to altered cellular pathways, providing insights into its potential therapeutic applications .

Materials Science

Synthesis of Novel Materials

This compound is also explored in materials science for its potential use in synthesizing novel materials with specific properties such as conductivity or fluorescence. The compound's ability to undergo various chemical transformations makes it a versatile building block for creating advanced materials .

Comparison Table of Structural Analogues

Compound NameStructure FeaturesUnique Aspects
N-(4-Amino-2-methylphenyl)acetamideContains an acetamide group instead of benzamidePotentially different reactivity due to the acetamide moiety
N-(4-Amino-2-methylphenyl)-4-chlorophthalimideContains a chlorophthalimide groupDifferent functional properties due to the presence of chlorine
N-(3-Amino-4-methylphenyl)-3-methoxybenzamideSimilar structure but varies in amino positioningDifferences in biological activity due to structural variations

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is investigated for its use in producing specialty chemicals and intermediates. Its chemical stability and reactivity make it suitable for various synthetic pathways .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7)
  • Structural Features: Incorporates a 3-methoxybenzamide group linked to a piperazine-cyanopyridine side chain.
  • Pharmacological Target : Dopamine D4 receptor with >100-fold selectivity over D2, D3, serotonin, and sigma receptors.
  • Key Properties :
    • logP : 2.37–2.55 (optimal for blood-brain barrier penetration).
    • Biological Activity : Rapid CNS penetration and retinal accumulation in PET studies, indicating utility in neuroimaging .
  • Comparison: The absence of the piperazine-cyanopyridine moiety in N-(4-Amino-2-methylphenyl)-3-methoxybenzamide likely reduces D4 receptor affinity but may enhance solubility due to the primary amine group.
CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)
  • Structural Features: Combines 3-methoxybenzamide with a cyanoquinoline group.
  • Pharmacological Target : Dual corrector-potentiator activity for ΔF508-CFTR in cystic fibrosis therapy.
  • Biological Activity : Restores chloride channel function by addressing both CFTR misprocessing and gating defects .
  • Comparison: The quinoline moiety in CoPo-22 enables dual activity, whereas this compound’s simpler structure may limit its therapeutic scope to single-target applications.
N-(1H-Benzo[d]imidazol-2-yl)-3-methoxybenzamide (Compound 11)
  • Structural Features : 3-methoxybenzamide linked to a benzimidazole ring.
  • Pharmacological Target : mGluR5, a receptor implicated in neurodegenerative and neuropsychiatric disorders.
  • Biological Activity : Demonstrated neuroprotective effects in preclinical models .
  • Comparison : The benzimidazole group enhances binding to mGluR5, a target distinct from dopamine or CFTR systems, highlighting how ring substitutions dictate target specificity.

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents logP Solubility CNS Penetration
This compound 3-OCH3, 4-NH2-2-CH3-C6H3 Not reported Likely moderate (amine enhances hydrophilicity) Unclear
Compound 7 Piperazine-cyanopyridine 2.37–2.55 Moderate High
CoPo-22 Cyanoquinoline Not reported Low (lipophilic quinoline) Limited
Compound 11 Benzimidazole Not reported Low Moderate
  • Key Insight: The 4-amino group in this compound may improve aqueous solubility compared to analogs with bulky lipophilic groups (e.g., quinoline in CoPo-22). However, the lack of a piperazine side chain likely limits CNS penetration relative to Compound 5.

Biological Activity

N-(4-Amino-2-methylphenyl)-3-methoxybenzamide, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities that have been the subject of various studies. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, including an amino group and a methoxy group, which enhance its lipophilicity and biological activity. The compound has a molecular formula of C16H18N2O2 and a molecular weight of approximately 270.33 g/mol. Its structural features facilitate interactions with various biological targets, making it a versatile candidate for drug development.

The mechanism of action for this compound involves:

  • Molecular Targets : The compound interacts with specific enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group enhances the compound's ability to penetrate biological membranes.
  • Pathways Involved : It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis. This modulation contributes to its observed biological effects, including antibacterial and anticancer properties.

Biological Activities

This compound has been investigated for various biological activities:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant activity against leukemia cell lines (IC50 values ranging from 0.94 µM to 4.23 µM) and solid tumor cell lines such as MCF7 and HCT116 .
Cell LineIC50 (µM)
NB40.94
HL601.62
MV4-111.90
K5624.23
MCF70.25
HCT11610.76
  • Antibacterial Properties : The compound has also been explored for its antibacterial effects, showing promise in inhibiting bacterial growth through enzyme inhibition mechanisms.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to be particularly effective against leukemia cell lines, with IC50 values indicating strong inhibitory effects on cell viability .
  • Mechanistic Insights :
    Research indicated that the compound's interaction with specific kinases may play a role in its anticancer activity. For example, modifications to its structure significantly altered its potency against different cancer types, suggesting that structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy .
  • Antiviral Potential :
    Although primarily studied for its anticancer properties, there is emerging interest in the antiviral potential of this compound derivatives against viruses such as Hepatitis B virus (HBV). Preliminary findings suggest that related compounds may enhance intracellular levels of antiviral proteins, contributing to their efficacy against viral infections .

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